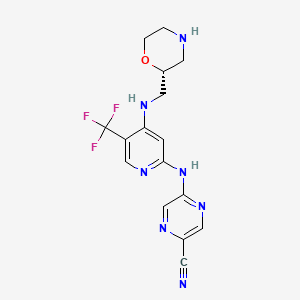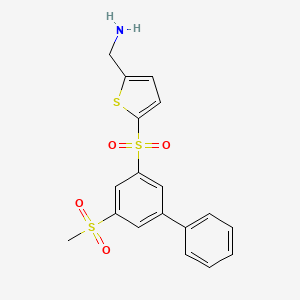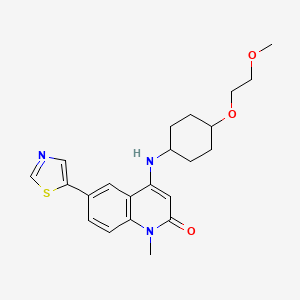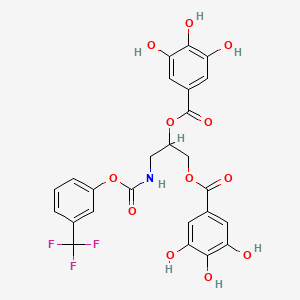
2-Amino-10-((4-azido-2-hydroxy-3-iodobenzoyl)amino)-4-phosphonomethyl-dec-3-enoic acid sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CGP 55802A is a novel photoaffinity ligand used for in-situ labeling of N-methyl-D-aspartate receptors. This compound has been extensively studied for its high affinity to the glutamate recognition site of N-methyl-D-aspartate receptors, making it a valuable tool in neurobiological research .
Aplicaciones Científicas De Investigación
CGP 55802A has several scientific research applications:
Neurobiology: It is used to study the structure and function of N-methyl-D-aspartate receptors in the central nervous system.
Pharmacology: The compound is employed in the development of drugs targeting N-methyl-D-aspartate receptors.
Biochemistry: It is used in photoaffinity labeling to identify and characterize receptor subunits.
Métodos De Preparación
The synthesis of CGP 55802A involves the preparation of its sodium salt form, which is (E)-2-amino-10-[(4-azido-2-hydroxy-3-iodobenzoyl)amino]-4-phosphonomethyl-dec-3-enoic acid. . The reaction conditions typically involve the use of specific reagents and solvents to achieve the desired product with high purity.
Análisis De Reacciones Químicas
CGP 55802A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the azido group to form amines.
Substitution: The azido group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Mecanismo De Acción
CGP 55802A exerts its effects by binding to the glutamate recognition site of N-methyl-D-aspartate receptors. This binding inhibits the receptor’s activity, which is essential for synaptic plasticity and neuronal communication. The compound’s photoaffinity properties allow it to form covalent bonds with the receptor upon exposure to light, enabling detailed studies of receptor structure and function .
Comparación Con Compuestos Similares
CGP 55802A is unique due to its high selectivity and affinity for the glutamate recognition site of N-methyl-D-aspartate receptors. Similar compounds include:
Kynurenic acid: An antagonist at ionotropic glutamate receptors.
Cyclothiazide: A modulator of alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors.
GYKI 52466: A non-competitive antagonist of alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors.
These compounds differ in their specific targets and mechanisms of action, highlighting the unique properties of CGP 55802A in neurobiological research.
Propiedades
Número CAS |
152564-63-1 |
|---|---|
Fórmula molecular |
C18H24IN5NaO7P |
Peso molecular |
603.3 g/mol |
Nombre IUPAC |
sodium;(E)-2-amino-10-[(4-azido-2-hydroxy-3-iodobenzoyl)amino]-4-(phosphonomethyl)dec-3-enoate |
InChI |
InChI=1S/C18H25IN5O7P.Na/c19-15-14(23-24-21)7-6-12(16(15)25)17(26)22-8-4-2-1-3-5-11(10-32(29,30)31)9-13(20)18(27)28;/h6-7,9,13,25H,1-5,8,10,20H2,(H,22,26)(H,27,28)(H2,29,30,31);/q;+1/p-1/b11-9+; |
Clave InChI |
FASKOKIDAZVESF-LBEJWNQZSA-M |
SMILES isomérico |
C1=CC(=C(C(=C1C(=O)NCCCCCC/C(=C\C(C(=O)[O-])N)/CP(=O)(O)O)O)I)N=[N+]=[N-].[Na+] |
SMILES |
O=C([O-])C(N)/C=C(CP(O)(O)=O)\CCCCCCNC(C1=CC=C(N=[N+]=[N-])C(I)=C1O)=O.[Na+] |
SMILES canónico |
C1=CC(=C(C(=C1C(=O)NCCCCCCC(=CC(C(=O)[O-])N)CP(=O)(O)O)O)I)N=[N+]=[N-].[Na+] |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Cgp 55802A; Cgp-55802A; Cgp55802A. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2R)-1-(dimethylamino)propan-2-yl]oxy-5-[[4-methoxy-5-(1-methylpyrazol-4-yl)pyridin-2-yl]amino]pyrazine-2-carbonitrile](/img/structure/B606548.png)

![5-[[4-(Morpholin-2-ylmethylamino)-5-(trifluoromethyl)pyridin-2-yl]amino]pyrazine-2-carbonitrile](/img/structure/B606550.png)
![8-(3-chloro-5-(4-(1-methyl-1H-pyrazol-4-yl)phenyl)pyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B606553.png)
![8-[2-Azanyl-3-Chloranyl-5-(1-Methylindazol-5-Yl)pyridin-4-Yl]-2,8-Diazaspiro[4.5]decan-1-One](/img/structure/B606554.png)

![N-(2-Chloro-5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)phenyl)-2-((4-(2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)ethoxy)ethoxy)ethyl)piperazin-1-yl)methyl)quinoline-6-carboxamide](/img/structure/B606558.png)


![3-[4-(7-methoxyquinolin-8-yl)-1,4-diazepan-1-yl]-3-(2-morpholin-4-yl-1,3-thiazol-4-yl)-N-(2-pyrrolidin-1-ylethyl)propanamide](/img/structure/B606561.png)
![7-(3,5-Dimethyl-1,2-Oxazol-4-Yl)-6-Methoxy-2-Methyl-4-(Quinolin-4-Yl)-9h-Pyrimido[4,5-B]indole](/img/structure/B606564.png)
![(E)-3-[4-hydroxy-3-(3,5,5,8,8-pentamethyl-6, 7-dihydronaphthalen-2-yl)phenyl]prop-2-enoic acid](/img/structure/B606565.png)

